Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

3-fluoropyridine-2-carbonitrile structure
97509-75-6 structure
상품 이름:3-fluoropyridine-2-carbonitrile
CAS 번호:97509-75-6
MF:C6H3FN2
메가와트:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408

3-fluoropyridine-2-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 3-Fluoropicolinonitrile
    • 3-FLUORO-2-PYRIDINECARBONITRILE
    • 3-Fluoropyridine-2-carbonitrile
    • 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
    • 2-Cyano-3-fluoropyridine
    • 2-Hydroxy-4-Methylpyridine
    • N-tert-Butyl-alpha-phenylnitrone
    • 3-fluoro-2-cyanopyridine
    • 2-Pyridinecarbonitrile, 3-fluoro-
    • 3-fluoro-pyridine-2-carbonitrile
    • 3-Fluoro-2-pyridinenitrile
    • fluorocyanopyridine
    • PubChem16434
    • 2-cyano-3-fluoro-pyridine
    • 2-Cyano-3-fluoro pyridine
    • 2-Pyridinecarbonitrile,3-fluoro-
    • VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • 3-fluoranylpyridine-2-carbonitrile
    • ABBYPHARMA A
    • 3-Fluoro-2-pyridinecarbonitrile (ACI)
    • 3-fluoropyridine-2-carbonitrile
    • MDL: MFCD06797501
    • 인치: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
    • InChIKey: VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • 미소: N#CC1C(F)=CC=CN=1

계산된 속성

  • 정밀분자량: 122.02800
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 137
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 36.7
  • 소수점 매개변수 계산 참조값(XlogP): 1

실험적 성질

  • 색과 성상: 베이지 저융해점 고체
  • 융해점: 27-32 °C
  • 플래시 포인트: 화씨 온도: 219.2°f
    섭씨: 104°c
  • PSA: 36.68000
  • LogP: 1.09238
  • 용해성: 미확정

3-fluoropyridine-2-carbonitrile 보안 정보

3-fluoropyridine-2-carbonitrile 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-fluoropyridine-2-carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM109239-1000g
3-fluoropyridine-2-carbonitrile
97509-75-6 98%
1000g
$*** 2023-05-29
eNovation Chemicals LLC
D388756-1g
2-Cyano-3-fluoropyridine
97509-75-6 97%
1g
$155 2024-05-24
Enamine
EN300-102907-25.0g
3-fluoropyridine-2-carbonitrile
97509-75-6 95%
25.0g
$94.0 2023-07-08
Enamine
EN300-102907-50.0g
3-fluoropyridine-2-carbonitrile
97509-75-6 95%
50.0g
$187.0 2023-07-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25767-5g
2-Cyano-3-fluoropyridine, 97+%
97509-75-6 97+%
5g
¥4588.00 2023-03-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062795-500g
3-Fluoropicolinonitrile
97509-75-6 98%
500g
¥4002.00 2024-04-23
Enamine
EN300-102907-5.0g
3-fluoropyridine-2-carbonitrile
97509-75-6 95%
5.0g
$43.0 2023-07-08
Fluorochem
045828-5g
2-Cyano-3-fluoropyridine
97509-75-6 97%
5g
£27.00 2022-03-01
eNovation Chemicals LLC
D402786-100g
2-Cyano-3-fluoropyridine
97509-75-6 97%
100g
$2500 2024-06-05
abcr
AB172915-1 g
2-Cyano-3-fluoropyridine; .
97509-75-6
1g
€61.20 2022-03-25

3-fluoropyridine-2-carbonitrile 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  40 min, < 25 °C; 10 min, 25 °C
참조
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor
Ashwood, Michael S.; Alabaster, Ramon J.; Cottrell, Ian F.; Cowden, Cameron J.; Davies, Antony J.; et al, Organic Process Research & Development, 2004, 8(2), 192-200

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  6.5 h, reflux
참조
Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents.
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
참조
Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  5 - 10 °C
참조
Process for the preparation of pyrazinone thrombin inhibitor and its intermediates
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, rt → reflux; reflux → rt
참조
Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: tert-Butyl peroxide ,  Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ;  24 h, 135 °C
참조
Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism
Li, Ze-lin; Sun, Kang-kang; Cai, Chun, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

합성회로 7

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
참조
Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines
Kuduk, Scott D.; DiPardo, Robert M.; Bock, Mark G., Organic Letters, 2005, 7(4), 577-579

합성회로 8

반응 조건
1.1 Reagents: Lithium tert-butoxide ,  Iodine Catalysts: 1,10-Phenanthroline ,  Cuprous cyanide Solvents: 1,4-Dioxane ;  12 h, 100 °C
참조
Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds
Do, Hien-Quang; Daugulis, Olafs, Organic Letters, 2010, 12(11), 2517-2519

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases
, United States, , ,

합성회로 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Preparation of substituted arylamine derivatives as antitumor agents
, United States, , ,

합성회로 11

반응 조건
1.1 Reagents: Sodium trifluoromethanesulfonate ,  (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ;  1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  1 h, rt
참조
A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines
Fier, Patrick S., Journal of the American Chemical Society, 2017, 139(28), 9499-9502

합성회로 12

반응 조건
1.1 Solvents: Dichloromethane ;  16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Preparation of fused succinimides as modulators of nuclear hormone receptor function
, United States, , ,

합성회로 14

반응 조건
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
참조
Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage
, United States, , ,

합성회로 15

반응 조건
1.1 Solvents: Dichloromethane ;  rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dimethylformamide ;  rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
참조
Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds
, World Intellectual Property Organization, , ,

합성회로 17

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents
, United States, , ,

합성회로 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer
, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

3-fluoropyridine-2-carbonitrile Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile
A959042
순결:99%
재다:500g
가격 ($):571.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:97509-75-6)2-Cyano-3-fluoropyridine
sfd4127
순결:99.9%
재다:200kg
가격 ($):문의